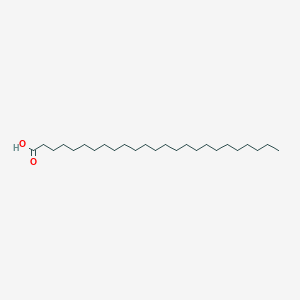
(3-Acetylphenoxy)acetic Acid
Vue d'ensemble
Description
“(3-Acetylphenoxy)acetic Acid” is a chemical compound with the molecular formula C10H10O4 . It is a solid at 20 degrees Celsius and has a molecular weight of 194.19 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “(3-Acetylphenoxy)acetic Acid” consists of 10 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C10H10O4/c1-7(11)8-3-2-4-9(5-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“(3-Acetylphenoxy)acetic Acid” is a solid at 20 degrees Celsius . It has a molecular weight of 194.19 . The compound appears as a white to almost white powder or crystal .Applications De Recherche Scientifique
Adsorption Studies : (3-Acetylphenoxy)acetic acid derivatives, like 2,4,5-trichlorophenoxy acetic acid, are studied for their adsorption behaviors on various materials. For instance, Khan and Akhtar (2011) examined the adsorption of 2,4,5-T on poly-o-toluidine Zr(IV)phosphate, finding it effective in aqueous solutions Khan & Akhtar, 2011.
Synthesis and Antioxidant Evaluation : Analogues of indole-3-acetic acid, a compound structurally similar to (3-Acetylphenoxy)acetic acid, have been synthesized and evaluated for antioxidant activities. Naik, Kumar, and Harini (2011) explored the antioxidant activities of these analogues, highlighting the importance of certain structural features for antioxidant activity Naik, Kumar, & Harini, 2011.
Maillard Reaction Studies : Research by Davidek et al. (2006) on sugar fragmentation in the Maillard reaction cascade identified acetic acid, a related compound, as a key product, revealing insights into the formation and role of such acids in the Maillard reaction Davidek et al., 2006.
Biological Phosphorus Removal : Studies on enhanced biological phosphorus removal in wastewater treatment have explored the role of acetic acid and related compounds. Hood and Randall (2001) investigated the response of biological phosphorus removal biomass to various organic substrates, including acetic acid Hood & Randall, 2001.
CO2 Reduction to Acetic Acid : Research by Santos-Carballal et al. (2020) demonstrated the conversion of CO2 to acetic acid on the greigite Fe3S4{111} surface, showcasing a potential method for sustainable CO2 utilization Santos-Carballal et al., 2020.
Antimicrobial Applications : Ryssel et al. (2009) explored the antimicrobial effects of acetic acid, highlighting its potential as a local antiseptic agent, especially against problematic Gram-negative bacteria Ryssel et al., 2009.
Fatty Acid Oxidation in Liver : Kondo et al. (2009) examined the role of acetic acid in suppressing body fat accumulation by upregulating genes for fatty acid oxidation enzymes in the liver, providing insights into metabolic regulation Kondo et al., 2009.
Tropospheric Chemistry of Acetic Acid : Khan et al. (2018) investigated the chemistry of acetic acid in the troposphere using the global 3-D chemistry transport model, STOCHEM-CRI, offering insights into the environmental behavior of related carboxylic acids Khan et al., 2018.
Safety and Hazards
“(3-Acetylphenoxy)acetic Acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Mécanisme D'action
Target of Action
It’s worth noting that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body
Biochemical Pathways
For instance, IAA regulates almost all aspects of plant growth and development . It’s synthesized in microorganisms through several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis . .
Pharmacokinetics
It’s known that this compound is readily soluble in ether, glacial acetic acid, and ethanol solvent , which could potentially influence its bioavailability
Result of Action
Similar compounds like iaa have been shown to affect many cellular processes in plants, bacteria, yeast, and human cells . For instance, IAA treatment of bacteria influences the supercoiled state of plasmid DNAs in vivo . It’s hypothesized that the IAA action and the DNA structure/function might be correlated and involved in the regulation of gene expression . Whether (3-Acetylphenoxy)acetic Acid has similar effects is yet to be determined.
Action Environment
For instance, the growth-promoting effects of the rhizospheric strain Bacillus amyloliquefaciens SQR9, which produces IAA, can be attributed to multiple factors, including the production of phytohormones, volatile compounds, and extracellular enzymes
Propriétés
IUPAC Name |
2-(3-acetylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)8-3-2-4-9(5-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZJGFDUSYCVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287237 | |
| Record name | (3-Acetylphenoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetylphenoxy)acetic Acid | |
CAS RN |
1878-80-4 | |
| Record name | 1878-80-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Acetylphenoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Acetylphenoxy)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















